N-acetyl-4-chloro-2-cyanobutanamide
Description
N-acetyl-4-chloro-2-cyanobutanamide is a synthetic organic compound characterized by a butanamide backbone modified with chloro, cyano, and acetyl functional groups. Structural features like the chloro substituent and cyano group suggest utility as intermediates in nucleophilic substitution or cyclization reactions.
Properties
CAS No. |
133036-82-5 |
|---|---|
Molecular Formula |
C7H9ClN2O2 |
Molecular Weight |
188.61 g/mol |
IUPAC Name |
N-acetyl-4-chloro-2-cyanobutanamide |
InChI |
InChI=1S/C7H9ClN2O2/c1-5(11)10-7(12)6(4-9)2-3-8/h6H,2-3H2,1H3,(H,10,11,12) |
InChI Key |
CDDQUKBQWVVYQA-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(=O)C(CCCl)C#N |
Canonical SMILES |
CC(=O)NC(=O)C(CCCl)C#N |
Synonyms |
Butanamide, N-acetyl-4-chloro-2-cyano- |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence focuses on 2-Cyano-N-[(methylamino)carbonyl]acetamide (CAS: [6972-77-6]), a structurally distinct compound with a smaller molecular framework (C5H7N3O2) . Below is a comparative analysis based on the available
Structural and Functional Differences
The absence of a chloro group and the presence of a methylamino-carbonyl moiety in 2-Cyano-N-[(methylamino)carbonyl]acetamide suggest divergent reactivity. For example, the latter may participate in urea-like hydrogen bonding, whereas the former’s chloro group could facilitate SN2 reactions.
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